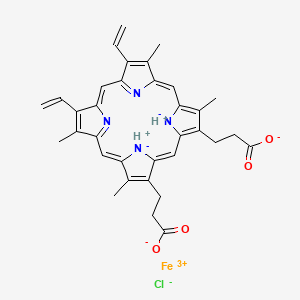![molecular formula C21H29N3O2 B1228235 1,1-Dimethyl-3-[3-(4-morpholinyl)propyl]-3-(1-naphthalenylmethyl)urea](/img/structure/B1228235.png)
1,1-Dimethyl-3-[3-(4-morpholinyl)propyl]-3-(1-naphthalenylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-dimethyl-3-[3-(4-morpholinyl)propyl]-3-(1-naphthalenylmethyl)urea is a member of naphthalenes.
Applications De Recherche Scientifique
Pharmacological Properties
1,1-Dimethyl-3-[3-(4-morpholinyl)propyl]-3-(1-naphthalenylmethyl)urea exhibits notable pharmacological properties. For instance, a related compound, 3-ethyl-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydro-3-naphthalenyl)-3-morpholinomethylurea, demonstrated pronounced hypotensive and antiarrhythmic activities in anesthetized rats (Chalina & Chakarova, 1998).
Conformational Studies and Hydrogen Bonding
Research on heterocyclic ureas like 1,1-Dimethyl-3-[3-(4-morpholinyl)propyl]-3-(1-naphthalenylmethyl)urea has revealed their ability to form multiply hydrogen-bonded complexes. These compounds can transition from simple foldamers to sheetlike structures through hydrogen bonding (Corbin et al., 2001).
Antitumor Applications
Novel derivatives of this compound have shown significant antitumor activity. For example, certain diaryl urea derivatives bearing a sulfonamide moiety exhibited potent inhibitory activity against various human cancer cell lines (Luo et al., 2013).
Polymerization Applications
This compound has also been utilized in polymerization studies. For instance, its derivatives were used in the synthesis of poly(urea-urethane)s containing heterocyclic and chromophoric moieties (Mallakpour & Rafiee, 2007). Additionally, chromophoric poly(urea-urethane)s with pendent 3‐hydroxynaphthalene groups have been synthesized, highlighting their potential in the creation of photoactive polymers (Mallakpour & Rafiee, 2008).
Tyrosine Kinase Inhibition
Another application is seen in the inhibition of tyrosine kinases. Compounds related to 1,1-Dimethyl-3-[3-(4-morpholinyl)propyl]-3-(1-naphthalenylmethyl)urea have been effective as inhibitors of the FGF receptor-1 tyrosine kinase, indicating potential in the treatment of diseases related to tyrosine kinase activity (Thompson et al., 2000).
Neurological Research
In neurological research, derivatives of this compound have been investigated for their effects on cannabinoid CB1 receptor modulation in the cerebellum, providing insights into neuronal excitability and potential therapeutic applications (Wang et al., 2011).
Chemical Reactions and Synthesis
The compound has been involved in various chemical reactions, such as the formation of urea derivatives and quinazoline derivatives, as observed in studies with nitronaphthalene and nitroquinoline (Ohshima et al., 1981).
Novel Silatranes Synthesis
Research on silatranes, a class of compounds with potential applications in materials science, has involved derivatives of this compound. The synthesis of various silatranes bearing substituted urea functionality highlights its versatility in materials science (Puri et al., 2011).
Propriétés
Nom du produit |
1,1-Dimethyl-3-[3-(4-morpholinyl)propyl]-3-(1-naphthalenylmethyl)urea |
|---|---|
Formule moléculaire |
C21H29N3O2 |
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
1,1-dimethyl-3-(3-morpholin-4-ylpropyl)-3-(naphthalen-1-ylmethyl)urea |
InChI |
InChI=1S/C21H29N3O2/c1-22(2)21(25)24(12-6-11-23-13-15-26-16-14-23)17-19-9-5-8-18-7-3-4-10-20(18)19/h3-5,7-10H,6,11-17H2,1-2H3 |
Clé InChI |
VEMRWNJNCOGHAG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)N(CCCN1CCOCC1)CC2=CC=CC3=CC=CC=C32 |
Solubilité |
53.3 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



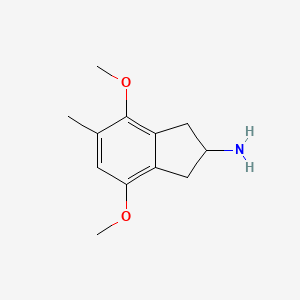
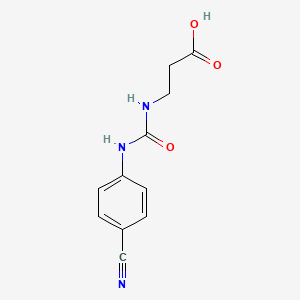
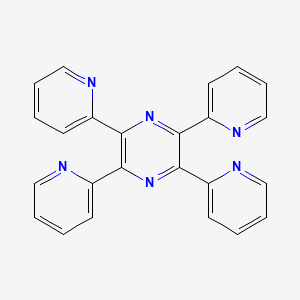
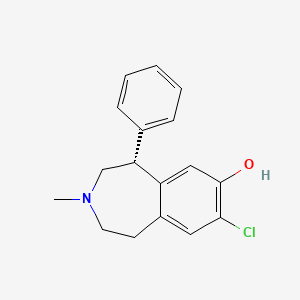
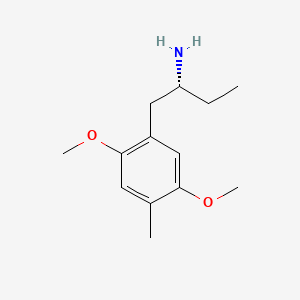
![1-methyl-4-[(E)-4-(4-methylphenyl)hex-3-en-3-yl]benzene](/img/structure/B1228163.png)
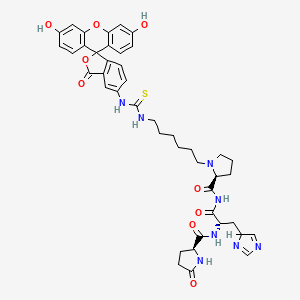
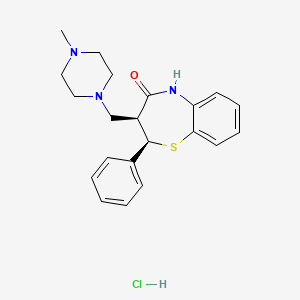
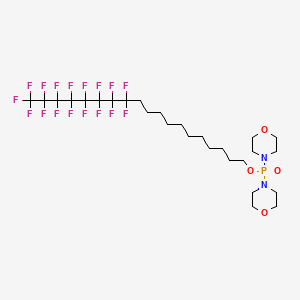
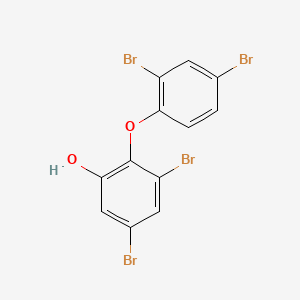
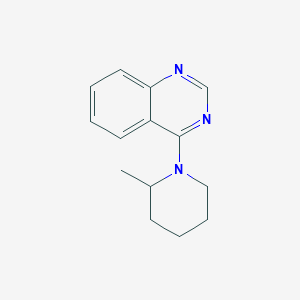
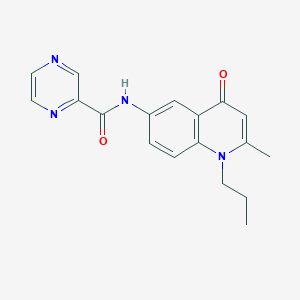
![4-[3-(1,3-Diphenyl-4-pyrazolyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1228172.png)
